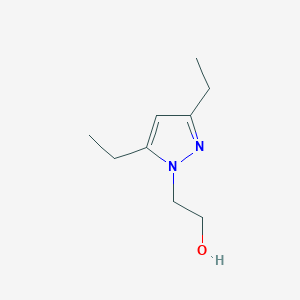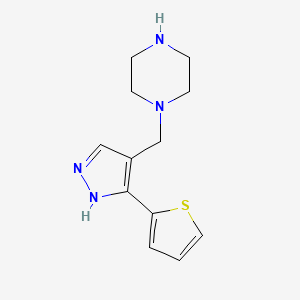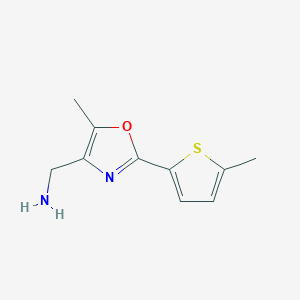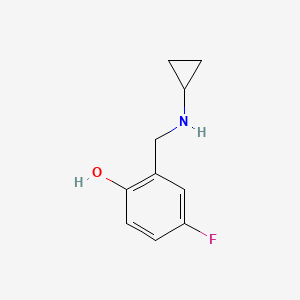
2-((Cyclopropylamino)methyl)-4-fluorophenol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-((Cyclopropylamino)methyl)-4-fluorophenol” involves various methods. For instance, the synthesis of “2-amino-4-methylpyridiniium-4-hydroxybenzolate crystal” was achieved by slow solvent evaporation (SSE) method . Another example is the synthesis of “2-amino-2-methyl-1-propanol (MepH)” with Co(ClO4)2⋅6H2O in the presence of acetic acid .Molecular Structure Analysis
The molecular structure of compounds similar to “2-((Cyclopropylamino)methyl)-4-fluorophenol” can be analyzed using various techniques. For example, the molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis of “2-amino-4-methylpyridinium-4-hydroxybenzolate crystal” were carried out experimentally and theoretically by using density functional theory (DFT) at 6311++G (d,p) level of theory .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “2-((Cyclopropylamino)methyl)-4-fluorophenol” can be complex. For instance, the reactions of cyclopropylamine involve various types of reactions such as cross-coupling, Suzuki-Miyaura coupling, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to “2-((Cyclopropylamino)methyl)-4-fluorophenol” can be analyzed using various methods. For instance, the properties of “Metformin hydrochloride” were analyzed using HPLC combined with spectrophotometry and other methods of analysis .Scientific Research Applications
Analytical Applications
- The use of fluorophenols, including 4-fluorophenol derivatives, has been explored in high-performance liquid chromatography (HPLC) for the detection of biologically important thiols. Such compounds react selectively with thiols to form fluorescent adducts, aiding in the analytical determination of substances like L-cysteine in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Chemosensing and Imaging Applications
- Fluorophenol derivatives have been employed in the development of hydrazones for fluorescent "turn on" chemosensing of Al3+ ions. This application is crucial for detecting aluminum ions in various environmental and biological contexts, including in living cells, which is essential for monitoring metal ions in biological systems (Rahman et al., 2017).
Environmental Bioremediation
- Fluorophenols, including 4-fluorophenol, have been a subject of study in environmental bioremediation. Cultured marine microalgae have been shown to glucosylate fluorophenols, converting them into less harmful compounds. This process is significant for mitigating the environmental impact of these compounds, commonly used as agrochemicals and industrial pollutants (Shimoda & Hamada, 2010).
Synthesis of Radiopharmaceuticals
- 4-Fluorophenol derivatives have been used in the synthesis of complex radiopharmaceuticals. The no-carrier-added form of 4-[18F]fluorophenol, for instance, is a versatile synthon for creating radiopharmaceuticals bearing a fluorophenoxy moiety, which is instrumental in medical imaging and diagnosis (Ross, Ermert, & Coenen, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(cyclopropylamino)methyl]-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-1-4-10(13)7(5-8)6-12-9-2-3-9/h1,4-5,9,12-13H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMQUBZZRMIYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopropylamino)methyl]-4-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine](/img/structure/B1471820.png)
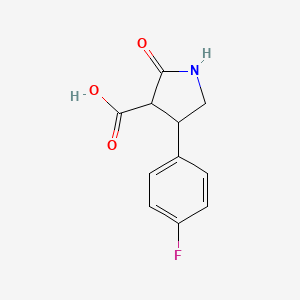
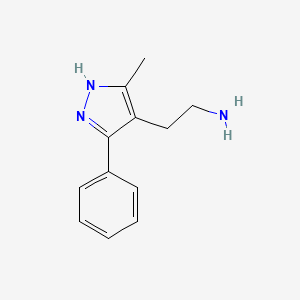

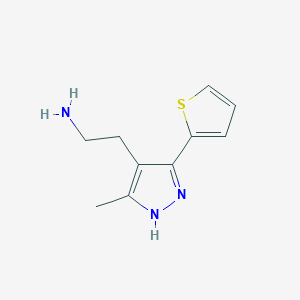

![2-Cyclobutyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1471830.png)
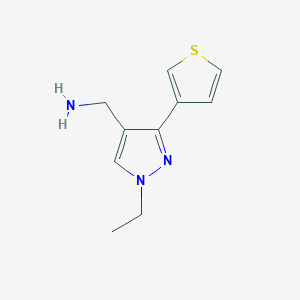
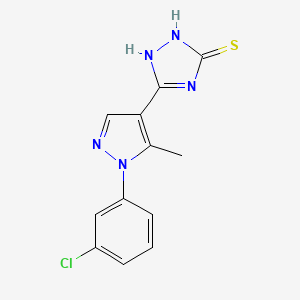

![1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane](/img/structure/B1471838.png)
